4-Chloro-6-methyl-2-(pyrrolidin-1-YL)pyrimidine
Overview
Description
4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position, a methyl group at the 6-position, and a pyrrolidinyl group at the 2-position.
Mechanism of Action
Target of Action
Compounds with pyrrolidine rings have been reported to show activity against ck1γ and ck1ε .
Mode of Action
Pyrrolidine derivatives have been suggested to influence kinase inhibition .
Result of Action
Compounds with pyrrolidine rings have shown nanomolar activity against ck1γ and ck1ε .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine typically involves the reaction of 4-chloro-6-methyl-2-hydroxypyrimidine with pyrrolidine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization: The pyrrolidinyl group can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, with bases such as sodium hydride or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, pyrrolidine derivatives, and fused ring systems, which can have diverse biological activities .
Scientific Research Applications
4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine has several scientific research applications, including:
Medicinal chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting central nervous system disorders and cancer.
Biological studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial applications: It is employed in the development of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(pyrrolidin-1-yl)pyrimidine: Similar structure but lacks the methyl group at the 6-position.
2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride: Contains a carboxylic acid group instead of a chloro group.
(2-(Pyrrolidin-1-yl)pyrimidin-5-yl)boronic acid: Features a boronic acid group at the 5-position.
Uniqueness
4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of both the chloro and methyl groups, which enhance its chemical reactivity and biological activity. The combination of these substituents with the pyrrolidinyl group provides a versatile scaffold for the development of novel bioactive compounds .
Properties
IUPAC Name |
4-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c1-7-6-8(10)12-9(11-7)13-4-2-3-5-13/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWZTGQAQGJTNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590738 | |
Record name | 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53461-40-8 | |
Record name | 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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